2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” is likely a heterocyclic compound due to the presence of a thiazole ring (a ring containing nitrogen and sulfur) and a pyridine ring (a ring containing nitrogen). These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely be determined by techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely depend on the specific conditions and reagents used. Pyridine derivatives are known to participate in various types of reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely be determined by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques can provide information on properties such as molecular weight, polarity, and functional groups .Scientific Research Applications
Corrosion Inhibition
Thiazole-based pyridine derivatives, including compounds related to 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid, have been studied for their corrosion inhibition properties. A study found that these compounds can effectively inhibit corrosion on mild steel surfaces in acidic environments. The compounds act as both anodic and cathodic inhibitors and form a protective film on the steel surface (Chaitra, Mohana, & Tandon, 2016).
Antimalarial Activity
2-(2-Hydrazinyl)thiazole derivatives, closely related to the compound , have shown significant antimalarial activity. In a study, these compounds were tested against Plasmodium falciparum, and some derivatives exhibited considerable inhibitory effects (Makam, Thakur, & Kannan, 2014).
Antibacterial and Antitumor Activity
Pyridine hydrazyl thiazole metal complexes have been synthesized and shown to possess antibacterial and antitumor properties. Certain compounds demonstrated specificity against particular bacterial strains and cancer cell lines, suggesting potential pharmaceutical applications (Zou et al., 2020).
Tautomeric Characteristics
A study on N-(Pyridin-2-yl)thiazol-2-amine, a structurally similar compound, revealed the existence of dynamic tautomerism and divalent N(I) character. This characteristic impacts the electron distribution and chemical reactivity of the compound, which is significant for understanding its chemical behavior (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Cyclization
Studies have also explored the synthesis and cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which are closely related to 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. These reactions are significant for developing novel heterocyclic compounds with potential biological activities (Chigorina, Bespalov, & Dotsenko, 2019).
Anticancer Agents
Recent studies have shown that pyridine-thiazole hybrid molecules, structurally related to the target compound, display high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Safety And Hazards
The safety and hazards associated with “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and how it is disposed of. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for research on “2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid” would likely depend on the results of initial studies on its properties and potential applications. For example, if it exhibits promising biological activity, further studies could be conducted to optimize its activity and selectivity .
properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHLEKGRGFSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575965 | |
Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
115311-41-6 | |
Record name | 2-(2-Pyridinyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115311-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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